

A Comparative Guide to the ^1H and ^{13}C NMR Characterization of 3-Undecyne

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Compound of Interest

Compound Name: 3-Undecyne

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **3-undecyne** and related internal and terminal alkynes. Due to the limited availability of directly published experimental spectra for **3-undecyne**, this guide presents a predicted dataset based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a valuable reference for the identification and characterization of **3-undecyne** and similar molecules in a research and development setting.

Data Presentation: NMR Spectral Data Comparison

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **3-undecyne** and the experimental data for the comparable compounds, 1-undecyne and 5-dodecyne.

Table 1: ^1H NMR Spectral Data

Compound	Carbon Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3-Undecyne (Predicted)	1	0.91	t	7.4
	2	2.14	tq	7.4, 2.6
	5	2.14	t	7.0
	6-10	1.25-1.40	m	-
	11	0.89	t	7.1
1-Undecyne	1	1.94	t	2.7
	3	2.18	dt	7.1, 2.7
	4	1.52	p	7.1
	5-10	1.28	m	-
	11	0.88	t	6.9
5-Dodecyne	1, 12	0.90	t	7.2
	2, 11	1.40	sextet	7.2
	3, 10	1.30	m	-
	4, 9	2.14	t	7.0

Abbreviations: t = triplet, tq = triplet of quartets, m = multiplet, dt = doublet of triplets, p = pentet

Table 2: ^{13}C NMR Spectral Data

Compound	Carbon Position	Chemical Shift (δ , ppm)
3-Undecyne (Predicted)	1	13.6
	2	12.4
	3	80.5
	4	80.8
	5	18.7
	6	31.4
	7	28.9
	8	29.1
	9	22.6
	10	31.8
	11	14.1
1-Undecyne	1	68.3
	2	84.3
	3	18.5
	4	28.5
	5	28.8
	6	29.2
	7	29.3
	8	29.1
	9	31.9
	10	22.7
	11	14.1
5-Dodecyne	1, 12	14.0

2, 11	22.5
3, 10	31.4
4, 9	19.1
5, 8	80.5
6, 7	80.5

Experimental Protocols

General Procedure for ^1H and ^{13}C NMR Spectroscopy

Sample Preparation:

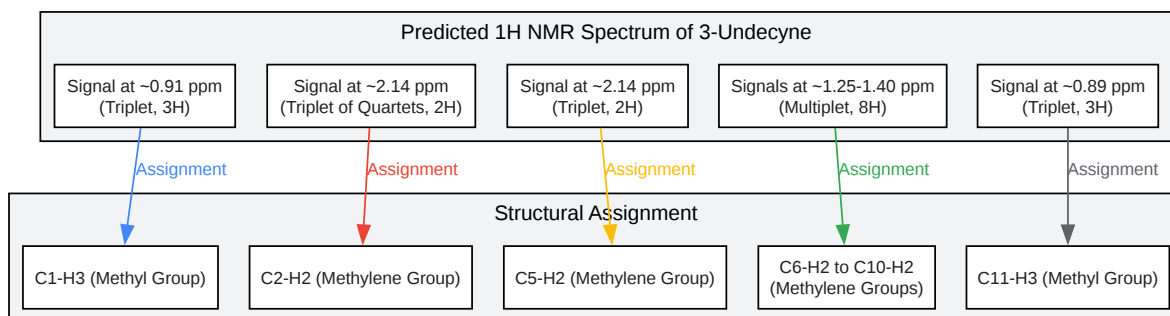
- Weigh approximately 5-10 mg of the liquid alkyne sample into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) to the NMR tube.
- Cap the NMR tube and gently invert it several times to ensure the sample is thoroughly mixed and a homogeneous solution is formed.

Instrumental Analysis:

- The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
- For ^1H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, the spectral width is set to approximately 250 ppm, centered around 100 ppm. A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.
- The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Mandatory Visualization

The following diagram illustrates the logical workflow for the assignment of signals in the predicted ^1H NMR spectrum of **3-undecyne**.



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Caption: Predicted ^1H NMR Signal Assignment for **3-Undecyne**.

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